1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

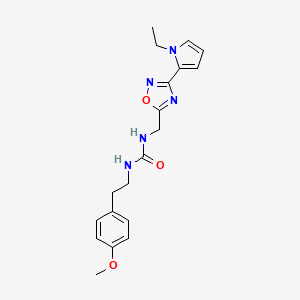

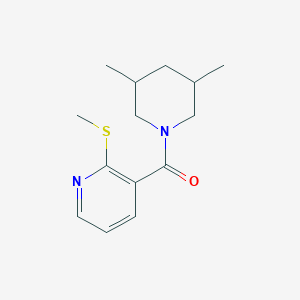

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane, also known as ADCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. ADCC is a cyclopropane-based compound that contains both an azide and a difluoroethyl group, making it a versatile building block for the synthesis of various compounds. In

Scientific Research Applications

Synthesis and Reactivity

Cyclopropane derivatives serve as key intermediates in the synthesis of complex molecules due to their unique reactivity. Oda et al. (1999) synthesized 1,1-ethylene-1H-azulenium ion and its derivatives via reduction, cyclopropanation, and hydride abstraction reactions, demonstrating the potential for constructing cyclic structures with significant strain, which could be manipulated for further chemical transformations (Oda et al., 1999). Similarly, Csuk and Thiede (1999) developed novel difluorinated cyclopropane nucleoside analogues, showcasing the application of cyclopropanation in the synthesis of biologically relevant molecules (Csuk & Thiede, 1999).

Catalysis and Enantioselective Synthesis

Cyclopropanes are pivotal in enantioselective synthesis, serving as building blocks for creating complex, chiral molecules. Denton et al. (2007) reported the high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex (Denton et al., 2007). This highlights the role of cyclopropane derivatives in asymmetric synthesis, potentially applicable to pharmaceuticals and agrochemicals.

Material Science and Molecular Conformation

Cyclopropane derivatives and azides can influence molecular conformation, which is crucial in material science for creating substances with specific properties. Banik et al. (2017) described a 1,3-difunctionalization strategy for cyclopropanes, demonstrating the influence of 1,3-difluorides on molecular shape, which is essential for designing materials with desired physical and chemical properties (Banik et al., 2017).

properties

IUPAC Name |

1-(azidomethyl)-1-(1,1-difluoroethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c1-5(7,8)6(2-3-6)4-10-11-9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEABRGOSTBDLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)